Cas no 2172540-23-5 (6-methyl-3-nitropyridin-2-yl chloroformate)

6-methyl-3-nitropyridin-2-yl chloroformate 化学的及び物理的性質
名前と識別子
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- 6-methyl-3-nitropyridin-2-yl chloroformate
- EN300-1613093
- 2172540-23-5
-
- インチ: 1S/C7H5ClN2O4/c1-4-2-3-5(10(12)13)6(9-4)14-7(8)11/h2-3H,1H3
- InChIKey: CQLGAKGKWSAECJ-UHFFFAOYSA-N
- SMILES: ClC(=O)OC1=C(C=CC(C)=N1)[N+](=O)[O-]
計算された属性
- 精确分子量: 215.9937843g/mol
- 同位素质量: 215.9937843g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 242
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.2
- トポロジー分子極性表面積: 85Ų
6-methyl-3-nitropyridin-2-yl chloroformate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1613093-0.1g |
6-methyl-3-nitropyridin-2-yl chloroformate |
2172540-23-5 | 0.1g |
$956.0 | 2023-06-04 | ||
Enamine | EN300-1613093-5.0g |
6-methyl-3-nitropyridin-2-yl chloroformate |
2172540-23-5 | 5g |
$3147.0 | 2023-06-04 | ||
Enamine | EN300-1613093-250mg |
6-methyl-3-nitropyridin-2-yl chloroformate |
2172540-23-5 | 250mg |
$999.0 | 2023-09-23 | ||
Enamine | EN300-1613093-500mg |
6-methyl-3-nitropyridin-2-yl chloroformate |
2172540-23-5 | 500mg |
$1043.0 | 2023-09-23 | ||
Enamine | EN300-1613093-0.05g |
6-methyl-3-nitropyridin-2-yl chloroformate |
2172540-23-5 | 0.05g |
$912.0 | 2023-06-04 | ||
Enamine | EN300-1613093-0.25g |
6-methyl-3-nitropyridin-2-yl chloroformate |
2172540-23-5 | 0.25g |
$999.0 | 2023-06-04 | ||
Enamine | EN300-1613093-2.5g |
6-methyl-3-nitropyridin-2-yl chloroformate |
2172540-23-5 | 2.5g |
$2127.0 | 2023-06-04 | ||
Enamine | EN300-1613093-50mg |
6-methyl-3-nitropyridin-2-yl chloroformate |
2172540-23-5 | 50mg |
$912.0 | 2023-09-23 | ||
Enamine | EN300-1613093-10000mg |
6-methyl-3-nitropyridin-2-yl chloroformate |
2172540-23-5 | 10000mg |
$4667.0 | 2023-09-23 | ||
Enamine | EN300-1613093-5000mg |
6-methyl-3-nitropyridin-2-yl chloroformate |
2172540-23-5 | 5000mg |
$3147.0 | 2023-09-23 |
6-methyl-3-nitropyridin-2-yl chloroformate 関連文献
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1. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
6-methyl-3-nitropyridin-2-yl chloroformateに関する追加情報
6-Methyl-3-Nitropyridin-2-yl Chloroformate: A Comprehensive Overview
The compound with CAS No 2172540-23-5, commonly referred to as 6-methyl-3-nitropyridin-2-yl chloroformate, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is notable for its unique structure, which combines a pyridine ring with a nitro group and a chloroformate moiety. The pyridine ring serves as the central framework, while the nitro group and chloroformate functional groups contribute to its reactivity and versatility in various chemical reactions.
Recent studies have highlighted the potential of 6-methyl-3-nitropyridin-2-yl chloroformate in the development of advanced materials, particularly in the synthesis of high-performance polymers and coatings. The chloroformate group is known for its ability to undergo nucleophilic acyl substitution reactions, making it a valuable intermediate in organic synthesis. This property has been leveraged in the creation of novel materials with enhanced mechanical and thermal stability.
In addition to its role in materials science, 6-methyl-3-nitropyridin-2-yl chloroformate has shown promise in medicinal chemistry. Researchers have explored its potential as a precursor for bioactive compounds, particularly in the design of drugs targeting specific biological pathways. The nitro group on the pyridine ring contributes to the compound's ability to interact with biological systems, making it a valuable starting material for drug discovery efforts.
The synthesis of 6-methyl-3-nitropyridin-2-yl chloroformate involves a multi-step process that requires precise control over reaction conditions. The key steps include the preparation of the pyridine derivative with the desired substituents and subsequent functionalization with the chloroformate group. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields.
From an environmental perspective, the handling and disposal of 6-methyl-3-nitropyridin-2-yl chloroformate must adhere to stringent safety protocols. While it is not classified as a hazardous chemical under standard conditions, proper precautions are necessary to ensure safe handling and minimize environmental impact.
In conclusion, 6-methyl-3-nitropyridin-2-yl chloroformate (CAS No 2172540-23-5) is a versatile compound with applications spanning multiple disciplines. Its unique chemical structure and reactivity make it an invaluable tool in organic synthesis, materials science, and medicinal chemistry. As research continues to uncover new possibilities for this compound, its role in advancing scientific and technological frontiers is expected to grow significantly.
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